N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a difluorophenyl group, an indole moiety, and a thioacetamide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.
Attachment of the Thioacetamide Group: The thioacetamide moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloro-N-(2,4-difluorophenyl)acetamide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the thioacetamide group, converting it to a thioether or amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxindole Derivatives: From oxidation reactions.
Thioether or Amine Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic processes.
Biology
Biological Probes: Used in studying biological pathways and interactions.
Drug Development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the difluorophenyl and indole groups, as well as the thioacetamide linkage.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide: Lacks the 2,5-dimethyl substitution on the benzyl group.
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylphenyl)-1H-indol-3-yl)thio)acetamide: Has a phenyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of both 2,4-difluorophenyl and 2,5-dimethylbenzyl groups provides unique electronic and steric properties.
This detailed overview highlights the significance of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide in various scientific and industrial fields
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N2OS/c1-16-7-8-17(2)18(11-16)13-29-14-24(20-5-3-4-6-23(20)29)31-15-25(30)28-22-10-9-19(26)12-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQMMDCGTHDGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.